3-Bromo-9-(2-pyridinyl)-9H-carbazole is a heterocyclic compound characterized by a carbazole core substituted with a bromine atom at the 3-position and a pyridine moiety at the 9-position. Its chemical formula is and it has a molecular weight of approximately 247.13 g/mol. The compound exhibits unique electronic properties due to the presence of both the bromine and pyridine groups, making it an interesting candidate for various applications in organic electronics and pharmaceuticals.
The synthesis of 3-bromo-9-(2-pyridinyl)-9H-carbazole typically involves:
Interaction studies involving 3-bromo-9-(2-pyridinyl)-9H-carbazole focus on its behavior in various environments, particularly how it interacts with other organic molecules and materials. These studies often examine:
Several compounds share structural similarities with 3-bromo-9-(2-pyridinyl)-9H-carbazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromo-9H-carbazole | Bromine at 3-position | Basic structure without additional substituents |
| 3-Methyl-9H-carbazole | Methyl group at 3-position | Enhanced solubility compared to bromo derivative |
| 3-Amino-9H-carbazole | Amino group at 3-position | Exhibits different reactivity due to amino group |
| 2-Bromo-9H-carbazole | Bromine at 2-position | Different substitution pattern affecting reactivity |
| 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol | Complex structure with piperidine | Potential pharmacological applications |
The uniqueness of 3-bromo-9-(2-pyridinyl)-9H-carbazole lies in its specific substitution pattern that combines both bromine and pyridine functionalities, which significantly influences its electronic properties and reactivity compared to other carbazole derivatives. This makes it particularly valuable in advanced material applications where precise electronic characteristics are required.
3-Bromo-9-(2-pyridinyl)-9H-carbazole (CAS: 1133057-84-7) is a polycyclic aromatic hydrocarbon featuring a carbazole core substituted with a bromine atom at the 3-position and a pyridine ring at the 9-position. Its molecular formula, C₁₇H₁₁BrN₂, corresponds to a molecular weight of 323.19 g/mol. The fused ring system consists of a planar carbazole scaffold (three benzene rings fused with a pyrrole unit) modified by a pyridinyl group, which introduces asymmetry and electronic heterogeneity (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₁BrN₂ | |
| Molecular Weight | 323.19 g/mol | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area | 17.8 Ų |
The bromine atom enhances electrophilic reactivity, while the pyridine moiety contributes π-deficient character, enabling coordination with metal ions and participation in charge-transfer complexes.